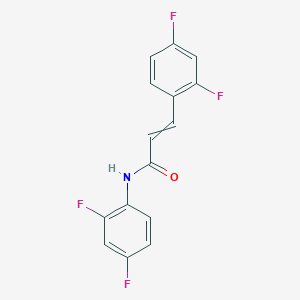

N,3-Bis(2,4-difluorophenyl)prop-2-enamide

Description

N,3-Bis(2,4-difluorophenyl)prop-2-enamide is a propenamide derivative featuring two 2,4-difluorophenyl groups attached to the nitrogen and the β-carbon of the α,β-unsaturated amide backbone. The 2,4-difluorophenyl substituents contribute to its lipophilicity and electron-withdrawing properties, which may influence biological activity, solubility, and metabolic resistance .

Properties

CAS No. |

821004-77-7 |

|---|---|

Molecular Formula |

C15H9F4NO |

Molecular Weight |

295.23 g/mol |

IUPAC Name |

N,3-bis(2,4-difluorophenyl)prop-2-enamide |

InChI |

InChI=1S/C15H9F4NO/c16-10-3-1-9(12(18)7-10)2-6-15(21)20-14-5-4-11(17)8-13(14)19/h1-8H,(H,20,21) |

InChI Key |

BPGPCFUBVANWOD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1F)F)C=CC(=O)NC2=C(C=C(C=C2)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,3-Bis(2,4-difluorophenyl)prop-2-enamide typically involves the reaction of 2,4-difluoroaniline with acryloyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The resulting product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N,3-Bis(2,4-difluorophenyl)prop-2-enamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Electrophilic aromatic substitution using reagents like bromine or nitric acid.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Introduction of halogens, nitro groups, or other functional groups on the aromatic ring.

Scientific Research Applications

Medicinal Chemistry

Potential Drug Development

N,3-Bis(2,4-difluorophenyl)prop-2-enamide is being investigated for its potential as a pharmacophore in drug development. Preliminary studies suggest that it may act as an inhibitor or modulator of specific enzymes or receptors involved in various diseases. The unique substitution pattern of the difluorophenyl groups is believed to enhance its binding affinity and selectivity towards biological targets.

Biological Activity Studies

Research has indicated that this compound exhibits antibacterial properties. A study screening various compounds for their in vitro antibacterial activity found that derivatives with similar structures showed promising results against gram-positive bacteria and mycobacterial strains . Although specific studies on this compound are ongoing, its structural similarities with effective antibacterial agents suggest potential efficacy.

Materials Science

Polymer Chemistry

In materials science, this compound can be utilized in the development of advanced polymers due to its unique electronic properties imparted by the fluorine atoms. These properties can enhance the thermal stability and mechanical strength of polymeric materials. The compound's ability to participate in conjugated systems makes it a candidate for applications in organic electronics and photonic devices.

Synthesis Techniques

The synthesis of this compound typically involves a condensation reaction between 2,4-difluorobenzaldehyde and an appropriate amide precursor. Advanced industrial production methods may include continuous flow reactors to optimize yield and purity. The ability to fine-tune synthesis conditions can lead to variations in properties that may be exploited for specific applications.

Case Studies

Mechanism of Action

The mechanism of action of N,3-Bis(2,4-difluorophenyl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s difluorophenyl groups can enhance its binding affinity and specificity towards these targets, leading to the modulation of various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Substituent Variations in Propenamide Derivatives

N-[(2,4-Difluorophenyl)methyl]prop-2-enamide ()

- Structure : Differs by having a methylene group (-CH2-) linking the 2,4-difluorophenyl to the nitrogen, rather than a direct attachment.

- Impact : Reduced conjugation and steric bulk compared to the target compound. The methylene spacer may decrease planarity and alter binding interactions in biological systems .

N-(((2,4-Difluorophenyl)amino)thioxomethyl)-3-phenylprop-2-enamide ()

- Structure : Replaces the amide oxygen with a thioxo group (-C=S) and substitutes the β-carbon 2,4-difluorophenyl with a phenyl group.

- Impact: Thioamide groups exhibit weaker hydrogen-bonding capacity but greater resistance to enzymatic hydrolysis.

Halogen-Substituted Analogs

(2Z)-3-(2,4-Dichlorophenyl)-3-hydroxy-N-phenylprop-2-enethioamide ()

- Structure : Features a dichlorophenyl group at the β-position, a hydroxyl group, and a thioamide.

- Impact: Chlorine atoms increase steric bulk and electron-withdrawing effects relative to fluorine.

(2E)-N,3-bis[2-(Trifluoromethyl)phenyl]prop-2-enamide ()

- Structure : Substitutes 2,4-difluorophenyl with 2-(trifluoromethyl)phenyl groups.

- However, this may also reduce aqueous solubility .

Backbone and Functional Group Modifications

Fluconazole (2-(2,4-difluorophenyl)-1,3-bis(1,2,4-triazol-1-yl)propan-2-ol) ()

- Structure : Shares 2,4-difluorophenyl groups but incorporates triazole rings and a propan-2-ol backbone.

- Impact: Triazole rings enable antifungal activity via cytochrome P450 inhibition.

(±)-N-(1,2-Bis(3,4-dimethoxyphenyl)ethyl)-2-(2-fluoro-biphenyl-4-yl)propanamide ()

- Structure : Uses a propanamide backbone (saturated) with methoxy and biphenyl substituents.

- Impact : Methoxy groups are electron-donating, contrasting with fluorine’s electron-withdrawing nature. The saturated backbone lacks conjugation, reducing rigidity and possibly altering pharmacokinetic profiles .

Data Table: Key Structural and Functional Comparisons

Biological Activity

N,3-Bis(2,4-difluorophenyl)prop-2-enamide is an organic compound characterized by its unique structural features, which include a conjugated double bond between the propene and amide functional groups. This configuration enhances its potential biological activity, making it a subject of interest in medicinal chemistry and materials science. This article explores the biological activity of this compound through various studies and findings.

Structural Characteristics

This compound is defined by its amide linkage and difluorinated phenyl rings. The presence of fluorine atoms increases the electron-withdrawing capability of the phenyl groups, which can enhance the compound's reactivity and binding affinity to biological targets.

The biological activity of this compound is thought to involve interactions with specific enzymes or receptors. Preliminary studies suggest that it may function as an inhibitor or modulator of various biological pathways. However, detailed mechanistic studies are required to fully elucidate its pathways of action and therapeutic potential.

Antibacterial Activity

Recent research has evaluated the antibacterial properties of this compound against various bacterial strains. The compound has shown promising results in inhibiting growth in Gram-positive bacteria and mycobacterial strains.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|---|

| This compound | Staphylococcus aureus | 0.15 µM | 0.5 µM |

| This compound | Enterococcus faecalis | 2.34 µM | 5.57 µM |

| This compound | Mycobacterium smegmatis | 0.29 µM | 1.22 µM |

These results indicate that this compound exhibits significant antibacterial activity comparable to or exceeding that of clinically used antibiotics .

Cytotoxicity Studies

In addition to its antibacterial properties, cytotoxicity assessments have been conducted to evaluate the safety profile of this compound on mammalian cell lines. Preliminary findings suggest that the compound exhibits low cytotoxicity towards primary porcine monocyte-derived macrophages at concentrations effective against bacterial strains .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study highlighted that derivatives of compounds similar to this compound demonstrated a broader range of antimicrobial activity against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA). The structural modifications in these compounds were correlated with enhanced efficacy against these pathogens .

- Enzyme Inhibition : Research indicates that compounds with similar structures can act as effective enzyme inhibitors by binding to active sites and blocking substrate access. This mechanism could be vital for developing treatments targeting specific diseases where enzyme modulation is beneficial .

Q & A

Q. What spectroscopic techniques are recommended for structural confirmation of N,3-Bis(2,4-difluorophenyl)prop-2-enamide?

- Methodological Answer : Use a combination of , , and NMR to resolve fluorine-induced splitting patterns and confirm regiochemistry. High-resolution mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy identifies characteristic amide C=O stretches (~1650–1700 cm). For stereochemical confirmation, NOESY or ROESY experiments can assess spatial proximity of substituents. X-ray crystallography (via SHELX refinement ) provides definitive structural assignment when single crystals are obtainable.

Q. What synthetic routes are viable for preparing this compound?

- Methodological Answer : Common approaches include:

- Amide coupling : React 3-(2,4-difluorophenyl)prop-2-enoic acid with 2,4-difluoroaniline using carbodiimides (e.g., DCC) or coupling agents like HATU.

- Nucleophilic substitution : Substitute a halogenated precursor (e.g., prop-2-enoyl chloride) with 2,4-difluoroaniline under basic conditions.

Optimize reaction efficiency via controlled temperature (0–25°C), inert atmosphere, and monitoring by TLC/LC-MS. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How can solubility challenges in biological assays be addressed for fluorinated enamides?

- Methodological Answer : Employ co-solvents (e.g., DMSO ≤1% v/v) or surfactants (e.g., Tween-80) to enhance aqueous solubility. For in vitro studies, prepare stock solutions in DMSO and dilute in assay buffer. For crystallography, screen solvents (e.g., ethanol/water mixtures) to grow single crystals .

Advanced Research Questions

Q. How can computational models reconcile discrepancies with experimental data for fluorinated enamides?

- Methodological Answer : Use ab initio methods with effective core potentials (ECPs) to account for relativistic effects in fluorine atoms . Validate against experimental NMR/IR data by adjusting basis sets (e.g., 6-311+G(d,p)) and solvent models (e.g., PCM). If discrepancies persist, re-evaluate conformational flexibility (e.g., via molecular dynamics simulations) or check for intermolecular interactions (e.g., hydrogen bonding) .

Q. What strategies resolve ambiguous electron density in X-ray structures of fluorinated compounds?

- Methodological Answer : In SHELXL refinement , assign anisotropic displacement parameters (ADPs) to fluorine atoms to model their high electron density. Use difference Fourier maps () to locate missing/disordered atoms. For twinned crystals, apply twin-law corrections. Validate refinement with R-factor convergence (<5%) and low residual density peaks .

Q. How does fluorine substitution influence biological activity in enamides?

- Methodological Answer : Design structure-activity relationship (SAR) studies by synthesizing analogs with varying fluorine positions. Assess binding affinity (e.g., SPR, ITC) to targets like kinases or GPCRs. Computational docking (e.g., AutoDock Vina) with ECP-optimized ligands predicts fluorine’s role in hydrophobic/electrostatic interactions . Validate with mutagenesis studies on target proteins .

Q. What experimental approaches validate enantiomeric purity in chiral fluorinated enamides?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.